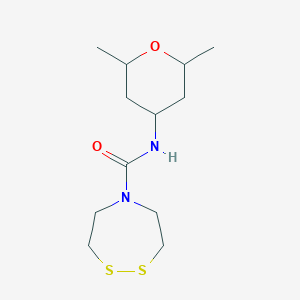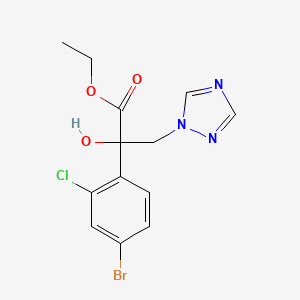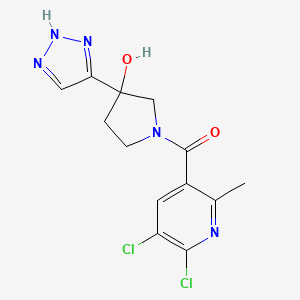![molecular formula C16H13N3OS B2571807 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone CAS No. 688356-51-6](/img/new.no-structure.jpg)
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process, making it more efficient.
Metal-mediated reaction: Metals such as palladium or copper are used as catalysts to facilitate the formation of the desired compound.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, improving the reaction efficiency.
Chemical Reactions Analysis
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogens or other nucleophiles.
Cyclization: The formation of ring structures through intramolecular reactions, often facilitated by acidic or basic conditions.
Scientific Research Applications
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its anticancer and antibacterial properties, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone can be compared to other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and diverse biological activities make it a valuable subject for further investigation.
Properties
CAS No. |
688356-51-6 |
|---|---|
Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.36 |
IUPAC Name |
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C16H13N3OS/c1-10(20)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,1H3,(H2,17,18,19,21) |
InChI Key |
SBQJUXCLJGYIRE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2571725.png)

![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)
![2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2571729.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)


![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2571736.png)


![6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2571744.png)
![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2571747.png)
